9-(4-tert-butylphenyl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound belongs to the 8-oxo-dihydropurine-6-carboxamide class, characterized by a purine core modified with substituents at positions 2 and 9. The 2-position is substituted with a 3-(trifluoromethyl)phenyl group, while the 9-position contains a 4-tert-butylphenyl moiety. The compound’s synthesis likely follows routes similar to those described for related purine derivatives, involving thiourea intermediates and selective alkylation reactions .
Properties
IUPAC Name |
9-(4-tert-butylphenyl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O2/c1-22(2,3)13-7-9-15(10-8-13)31-20-17(29-21(31)33)16(18(27)32)28-19(30-20)12-5-4-6-14(11-12)23(24,25)26/h4-11H,1-3H3,(H2,27,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQWKCMULSTRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(4-tert-butylphenyl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide , often referred to as compound 1 , belongs to a class of purine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Compound 1 can be characterized by its unique structure, which includes:
- A purine base with an oxo group at position 8.
- A tert-butyl group at position 9.
- A trifluoromethyl-substituted phenyl group at position 2.
The molecular formula is , and its molecular weight is approximately 396.38 g/mol.
Anticancer Properties
Recent studies have indicated that compound 1 exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that involve:
- Induction of Apoptosis : Compound 1 triggers apoptotic pathways in cancer cells, leading to increased cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, thereby preventing cancer cells from dividing.
In a study conducted on human breast cancer cells (MCF-7), compound 1 demonstrated an IC50 value of approximately 25 µM , indicating potent cytotoxicity against these cells .
Anti-inflammatory Effects
Compound 1 also displays anti-inflammatory properties. In vitro assays have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases .
The biological activities of compound 1 can be attributed to several mechanisms:
- Inhibition of Kinase Activity : It has been reported to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Modulation of Gene Expression : Compound 1 affects the expression levels of genes associated with apoptosis and inflammation, further contributing to its therapeutic effects.
Case Study 1: Antitumor Activity in Vivo
A recent animal study evaluated the antitumor efficacy of compound 1 in a xenograft model using human cancer cells. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Case Study 2: Anti-inflammatory Activity
In another study focusing on chronic inflammatory models, compound 1 was administered to mice subjected to induced inflammation. The results indicated a marked decrease in inflammatory markers and improved clinical outcomes, highlighting its therapeutic promise for inflammatory conditions .
Data Table: Biological Activities Summary
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its structural similarity to naturally occurring purines. Its applications include:
- Antiviral Activity : Research indicates that purine derivatives can inhibit viral replication. Studies have explored the effectiveness of this compound against various viral strains, potentially leading to new antiviral therapies.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cells, making it a candidate for further investigation in anticancer drug development.
Material Science
In material science, the compound's unique structure allows for:
- Synthesis of Functional Materials : The incorporation of trifluoromethyl groups can enhance the thermal stability and mechanical properties of polymers. This could lead to advancements in high-performance materials used in electronics and coatings.
Environmental Studies
The environmental impact of chemical compounds is critical in today's research landscape:
- Biodegradability Studies : Understanding the degradation pathways of such compounds is essential for assessing their environmental safety. Research into their breakdown products can inform regulatory standards and safety assessments.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key structural analogs differ in substituents at positions 2 and 9, which influence molecular weight, polarity, and biological interactions. Below is a comparative analysis:
Key Observations
Steric Effects : The bulky tert-butyl group at position 9 may hinder interactions with enzymatic pockets compared to smaller substituents like methyl ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
